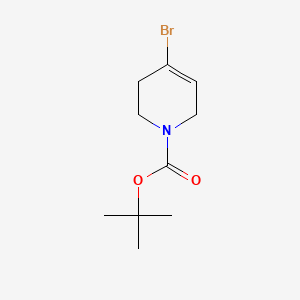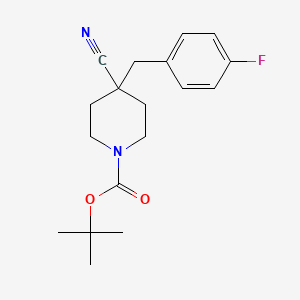
3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt: is a synthetic steroid derivative. It is a sulfate ester of 3β-Hydroxy-5α-pregnan-20-one, a compound that belongs to the class of neurosteroids. These compounds are known for their role in modulating neuronal excitability through interaction with neurotransmitter receptors. The pyridine salt form enhances its solubility and stability, making it suitable for various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt typically involves the following steps:
Starting Material: The synthesis begins with 3β-Hydroxy-5α-pregnan-20-one.
Sulfation: The hydroxyl group at the 3β position is sulfated using a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex.
Formation of Pyridine Salt: The sulfated product is then reacted with pyridine to form the pyridine salt.
Industrial Production Methods:
the general approach would involve scaling up the laboratory synthesis process, ensuring the purity and consistency of the product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the ketone group, converting it to a secondary alcohol.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidation of the hydroxyl group leads to the formation of a ketone.
Reduction: Reduction of the ketone group results in the formation of a secondary alcohol.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Analytical Standards: Used as a reference standard in analytical chemistry for the quantification and identification of similar compounds.
Biology:
Neurosteroid Research: Investigated for its role in modulating neurotransmitter receptors and its potential effects on neuronal excitability.
Medicine:
Pharmacological Studies: Studied for its potential therapeutic effects in neurological disorders due to its interaction with neurotransmitter receptors.
Industry:
Pharmaceutical Development: Utilized in the development of new drugs targeting neurological pathways.
Mechanism of Action
The mechanism of action of 3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt involves its interaction with neurotransmitter receptors, particularly the γ-aminobutyric acid (GABA) receptor. It acts as an antagonist, inhibiting the activity of GABAergic neurons. This modulation of neuronal activity can influence various physiological and pathological processes, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
3α-Hydroxy-5β-pregnan-20-one: Another neurosteroid with similar structural features but different stereochemistry.
5α-Pregnan-3α-ol-20-one: Known for its potent effects on GABA receptors.
Pregnenolone Sulfate: A sulfate ester of pregnenolone, also involved in modulating neurotransmitter receptors .
Uniqueness:
3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt is unique due to its specific structural configuration and the presence of the sulfate and pyridine groups. These modifications enhance its solubility, stability, and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
124107-38-6 |
|---|---|
Molecular Formula |
C26H39NO5S |
Molecular Weight |
477.66 |
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;pyridine |
InChI |
InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15-,16-,17+,18-,19-,20-,21+;/m0./s1 |
InChI Key |
MRONXFCVCNETJP-AWZBIKFLSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)



![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)







